Product packaging for 6-Formyluracil monohydrate(Cat. No.:CAS No. 1052405-08-9; 36327-91-0)

6-Formyluracil monohydrate

Cat. No.: B2828174
CAS No.: 1052405-08-9; 36327-91-0
M. Wt: 158.113
InChI Key: FFSRLRNGSZKHTN-UHFFFAOYSA-N
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Description

Contextual Significance of Uracil (B121893) Derivatives in Chemical and Biochemical Systems

Uracil and its derivatives are cornerstones of life, forming the basis of genetic material and playing crucial roles in cellular metabolism. These pyrimidine (B1678525) compounds are not merely passive components of RNA; their modified forms are actively involved in a myriad of biological functions. rsc.org The diverse bioactivity of uracil derivatives makes them attractive for the development of antiviral, antitumor, antibacterial, and other therapeutic agents. rsc.orgresearchgate.net Modifications to the uracil ring, particularly at the C5 and C6 positions, can significantly alter their chemical properties and biological activities, leading to the creation of compounds with tailored functions. researchgate.net The ability of uracil derivatives to participate in hydrogen bonding is fundamental to the structure of nucleic acids and their interactions with proteins. rsc.org

Research Landscape of 6-Formyluracil Monohydrate and its Related Compounds

This compound, also known as Uracil-6-carboxaldehyde monohydrate, is a derivative of uracil featuring a reactive aldehyde group at the 6-position of the pyrimidine ring. cymitquimica.com This functional group is a key feature, enabling a wide range of chemical transformations and making it a valuable intermediate in organic synthesis. cymitquimica.com Research into 6-Formyluracil and its derivatives has spanned various areas, including the synthesis of novel bioactive molecules and the investigation of their interactions with biological targets. For instance, it has been used as a starting material for the synthesis of other uracil derivatives with potential anticancer and antiviral activities. researchgate.netnih.gov The compound's reactivity has been exploited to create complex molecular architectures, such as porphyrin arrays for self-assembly studies. nih.gov

Scope and Objectives of Academic Inquiry on this compound

The primary focus of academic research on this compound is to leverage its unique chemical properties for advancements in chemical biology and medicinal chemistry. Key areas of investigation include:

Synthesis of Novel Derivatives: Researchers are actively exploring new synthetic routes utilizing 6-Formyluracil as a precursor to generate a diverse library of uracil analogues. nih.govnih.govresearchgate.net

Biological Evaluation: A significant portion of research is dedicated to evaluating the biological activities of these newly synthesized compounds, particularly their potential as therapeutic agents. researchgate.netnih.gov

Understanding Structure-Activity Relationships: By studying how modifications to the 6-formyluracil scaffold affect its biological activity, scientists aim to design more potent and selective drugs. researchgate.net

Development of Molecular Probes: The reactivity of the formyl group allows for the attachment of fluorescent tags or other labels, enabling the creation of molecular probes to study biological processes.

Chemical and Physical Properties

This compound possesses distinct chemical and physical properties that are central to its utility in research.

PropertyValueSource
IUPAC Name 2,4-dioxo-1H-pyrimidine-6-carbaldehyde nih.gov
Molecular Formula C5H4N2O3 nih.gov
Molecular Weight 140.10 g/mol nih.gov
Monohydrate Formula C5H6N2O4 cymitquimica.com

The presence of the aldehyde group makes 6-Formyluracil a versatile building block in organic synthesis. It readily participates in reactions such as condensations and oxidations, allowing for the construction of more complex molecules. cymitquimica.com For instance, it has been used in the synthesis of 6-ethynyluracil (B1215354), a compound that has shown inhibitory effects on the growth of various cancer cell lines. nih.gov The monohydrate form indicates the presence of one water molecule per molecule of 6-formyluracil, which can influence its solubility and stability. cymitquimica.com

Detailed Research Findings

Recent research has highlighted the diverse applications of 6-Formyluracil in various scientific domains.

Synthesis and Reactivity

The synthesis of derivatives from 6-Formyluracil is a significant area of research. One notable example is its use in the preparation of porphyrins bearing rigid hydrogen bonding motifs. nih.gov This involves a multi-step process where 6-formyluracil is first protected as an acetal, then alkylated, and finally deprotected to yield the desired aldehyde. nih.gov This aldehyde is then used in a mixed aldehyde condensation to produce various meso-substituted porphyrins. nih.gov

Another important application is in the synthesis of 6-ethynyluracil. nih.gov This process involves reacting 6-formyluracil with (dibromomethylene)triphenylphosphorane to form an intermediate which is then converted to the final product. nih.gov This derivative has demonstrated the ability to react with thiols at neutral pH, a property that is being explored for its potential as a thiol-specific alkylating agent. nih.gov

Biological Applications

The derivatives of 6-Formyluracil have shown promise in various biological applications. For example, 6-ethynyluracil and its intermediates have exhibited inhibitory activity against leukemia, melanoma, and lung carcinoma cells. nih.gov The mechanism of action appears to be independent of the natural pyrimidine pathways, suggesting a novel mode of cytotoxicity. nih.gov

Furthermore, 6-Formyluracil itself has been investigated as a component in the development of inhibitors for uracil DNA glycosylase (UNG), an enzyme involved in DNA repair and viral replication. nih.gov The formyl group provides a reactive handle for tethering to other molecular fragments to create potent and specific inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B2828174 6-Formyluracil monohydrate CAS No. 1052405-08-9; 36327-91-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carbaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSRLRNGSZKHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Formyluracil Monohydrate and Its Analogues

Chemical Synthesis of 6-Formyluracil

The introduction of a formyl group onto the uracil (B121893) scaffold is a critical step that can be accomplished through direct formylation reactions or by oxidizing a suitable precursor.

Formylation Reactions for Pyrimidine (B1678525) Ring Functionalization

Direct formylation methods are employed to introduce an aldehyde group (-CHO) onto an electron-rich aromatic or heterocyclic ring.

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. ijpcbs.comnih.gov It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.com The process begins with the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. numberanalytics.com The electron-rich uracil ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. numberanalytics.com This method has been successfully applied to synthesize 5-formyluracil (B14596) derivatives from N,N-dimethyl uracil under Vilsmeier-Haack conditions. arkat-usa.org

Reimer-Tiemann Reaction: Named after chemists Karl Reimer and Ferdinand Tiemann, this reaction is another classic method for ortho-formylation, particularly of phenols. byjus.comquora.com The reaction typically uses chloroform (B151607) (CHCl₃) in a basic solution. mychemblog.com The strong base deprotonates chloroform to generate a highly reactive dichlorocarbene (B158193) species. byjus.com This electrophile is then attacked by the electron-rich phenoxide ion (or an analogous form of the uracil ring). byjus.com Hydrolysis of the resulting intermediate introduces the aldehyde group. The Reimer-Tiemann reaction has been extended to various aromatic compounds, including hydroxy pyrimidines. mychemblog.com

Oxidation-Based Synthetic Routes to Formyluracil

An alternative and common strategy for synthesizing 6-formyluracil involves the oxidation of a pre-existing functional group, most notably a methyl group, on the uracil ring.

The most prevalent route to 6-formyluracil is the selective oxidation of the methyl group of 6-methyluracil (B20015). This transformation requires precise control to convert the methyl group to an aldehyde without over-oxidation to a carboxylic acid.

Oxidation with Selenium Dioxide: A well-established method for this conversion involves refluxing 6-methyluracil with selenium dioxide (SeO₂) in a solvent such as dioxane or acetic acid. fiu.edumdpi.comchemicalbook.commdpi.com For instance, reacting 1-propanol-6-methyl-uracil with selenium dioxide at 80°C yields the corresponding 6-formyluracil derivative. mdpi.com Similarly, refluxing 6-methyl uracil in acetic acid with selenium dioxide for several hours produces crude orotaldehyde (B3021436) (6-formyluracil). chemicalbook.com

Oxidation with Copper Oxide: As an alternative to the highly toxic selenium dioxide, a more environmentally friendly approach utilizes copper(II) oxide (CuO) as the oxidant. patsnap.com In a typical procedure, 6-methyluracil is heated in acetic acid with copper oxide while air is introduced into the system. patsnap.com This method facilitates the oxidation of the methyl group to a formyl group and represents a significant methodological advancement by replacing a toxic reagent with a less hazardous one. patsnap.com

Table 1: Comparison of Oxidation Methods for 6-Methyluracil

Method Oxidizing Agent Precursor Solvent Key Conditions Yield Reference
Selenium Dioxide Oxidation Selenium Dioxide (SeO₂) 1-propanol-6-methyl-uracil Dioxane/Acetic Acid Stirred at 80°C for 24h 68% mdpi.com
Selenium Dioxide Oxidation 6-methyl uracil Acetic Acid Reflux for 6h - - chemicalbook.com

Derivatization from 6-Formyluracil Monohydrate Precursors

The aldehyde functional group of 6-formyluracil is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of uracil analogues.

Reduction Reactions to Hydroxymethyl Derivatives

A primary derivatization of 6-formyluracil is the reduction of its aldehyde group to a primary alcohol, yielding 6-hydroxymethyluracil. This compound is itself a valuable intermediate for further synthesis. patsnap.com

Reduction with Sodium Borohydride (B1222165): A standard and efficient method for this reduction is the use of sodium borohydride (NaBH₄). patsnap.com In a typical reaction, 6-formyluracil is treated with sodium borohydride in a suitable solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) at room temperature. chemicalbook.compatsnap.com The reaction proceeds smoothly to give 6-hydroxymethyluracil in high purity (e.g., 98%). chemicalbook.com The process involves stirring the mixture for several hours until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC). patsnap.com

Table 2: Synthesis of 6-Hydroxymethyluracil via Reduction

Reagent Precursor Solvent Reaction Time Temperature Purity Reference
Sodium Borohydride (NaBH₄) 6-formyluracil (Orotaldehyde) Methanol 4h Reflux 98% chemicalbook.com

Methodological Advancements in Formyluracil Synthesis

Research continues to refine the synthetic routes to formyluracils, focusing on improving efficiency, safety, and environmental friendliness. A key advancement is the substitution of highly toxic reagents with safer alternatives. The development of a synthetic method using copper oxide instead of selenium dioxide for the oxidation of 6-methyluracil is a prime example of this progress. patsnap.comlookchem.com This change not only enhances the environmental profile of the synthesis but also improves the yield and purity of the resulting 6-(chloromethyl)uracil, an important downstream product derived from 6-formyluracil. patsnap.com These advancements are crucial for making the synthesis more applicable to industrial-scale production in the pharmaceutical sector. patsnap.com

Table of Compounds

Compound Name Other Names
This compound Uracil-6-carboxaldehyde monohydrate, Orotaldehyde monohydrate
6-Methyluracil -
6-Hydroxymethyluracil -
6-(Chloromethyl)uracil -
Uracil -
N,N-Dimethyluracil -
5-Formyluracil -
1-Propanol-6-methyl-uracil -
Phosphorus oxychloride POCl₃
N,N-Dimethylformamide DMF
Chloroform -
Selenium dioxide SeO₂
Copper(II) oxide CuO
Sodium borohydride NaBH₄
Tetrahydrofuran THF
Acetic Acid -
Dioxane -

Chemical Reactivity and Mechanistic Pathways of 6 Formyluracil Monohydrate

General Organic Reactivity Profiles

The chemical behavior of 6-formyluracil is characterized by the electrophilic nature of its aldehyde group at the C6 position and the inherent reactivity of the pyrimidine (B1678525) ring. The formyl group readily participates in reactions typical of aldehydes, while the uracil (B121893) core can undergo various transformations.

The electron-withdrawing formyl group at the C6 position of the uracil ring is a prime site for nucleophilic attack. This reactivity is fundamental to the synthesis of various 6-substituted uracil derivatives.

A significant and common reaction is the reduction of the formyl group to a primary alcohol. This transformation is readily achieved using reducing agents that act as a source of hydride (H⁻), a potent nucleophile. For instance, the reduction of 6-formyluracil using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) yields 6-(hydroxymethyl)uracil. chemicalbook.com This process involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the formyl group, followed by protonation of the resulting alkoxide to give the alcohol. This reduction is a key step in the synthesis of other important intermediates, such as 6-(chloromethyl)uracil, which is formed by the subsequent chlorination of 6-(hydroxymethyl)uracil. patsnap.com

The formyl group can also react with other carbon-based nucleophiles. For example, the Wittig reaction, which involves a phosphorus ylide, can be used to convert the aldehyde into an alkene. molaid.com Similarly, Grignard reagents can add to the formyl group to create secondary alcohols, further expanding the range of accessible 6-substituted uracil derivatives. Another notable reaction is the allylation with bromoallyl compounds in the presence of indium metal, which proceeds with high diastereoselectivity.

Table 1: Examples of Nucleophilic Addition Reactions at the Formyl Group of 6-Formyluracil

Nucleophile SourceReagent(s)Product TypeSpecific Product Example
Hydride (H⁻)Sodium borohydride (NaBH₄)Primary Alcohol6-(Hydroxymethyl)uracil chemicalbook.com
Carbonyl YlideWittig ReagentAlkene6-Vinyluracil derivative molaid.com
Allyl AnionBromoallyl compound / IndiumHomoallylic Alcohol5-substituted uracil

The formyl group of 6-formyluracil readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines, commonly known as Schiff bases. nih.govdergipark.org.tr These reactions are fundamental in bioorganic and medicinal chemistry for creating complex molecular architectures.

The reaction with primary amines (R-NH₂) proceeds via nucleophilic attack of the amine on the formyl carbon, followed by dehydration to yield a C=N double bond. sci-hub.se This Schiff base formation is often reversible under mild conditions. researchgate.net For example, 6-formyluracil has been reacted with various alkyl and aryl aldehydes through O,O′-diaminoalkanediol linkers to create libraries of mixed oxime dimers. nih.govdtic.mil

Furthermore, 6-formyluracil serves as a crucial precursor for the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. mdpi.comnih.govcore.ac.ukoiccpress.com These structures are often formed through a one-pot reaction where 6-formyluracil condenses with a suitable nitrogen-containing compound, such as urea (B33335) or guanidine, leading to cyclization and the formation of the bicyclic pyrimidine core. nih.govresearchgate.net For example, the reaction of 6-formyluracil with hydrazine (B178648) hydrate (B1144303) has been shown to lead to a ring transformation, ultimately forming 4-ureidocarbonylpyrazoles. researchgate.netresearchgate.net

Table 2: Condensation Products from 6-Formyluracil and Nitrogenous Reactants

Nitrogen-Containing ReactantProduct ClassSpecific Application/Product
Primary Amines (Aryl/Alkyl)Schiff Bases (Imines) nih.govsci-hub.seSynthesis of diverse organic intermediates nih.gov
Hydroxylamine (B1172632) HydrochlorideOximes6-hydroxyimino-pyridine-3-carbonitrile derivatives nih.gov
Hydrazine HydrateHydrazones / PyrazolesSynthesis of 4-ureidocarbonylpyrazoles researchgate.netresearchgate.net
Urea / ThioureaFused PyrimidinesSolid-phase synthesis of 4-aminopyrimido[4,5-d]pyrimidines nih.gov

Elimination reactions involving derivatives of 6-formyluracil are crucial for creating unsaturated systems. A common pathway involves the dehydration of the alcohol formed from the reduction of the formyl group. For instance, 6-(hydroxymethyl)uracil, the product of nucleophilic addition of hydride, can undergo a base-catalyzed dehydration reaction to yield a reactive 6-yl radical intermediate. researchgate.net

In a different context, Knoevenagel-type condensations of 6-formyluracil with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, proceed through nucleophilic addition followed by the elimination of a water molecule. ias.ac.in This sequence results in the formation of 5-(substituted vinyl)-uracil derivatives. ias.ac.in The reaction conditions, such as temperature and the use of a base like triethylamine, depend on the acidity of the active methylene compound. ias.ac.in

The interaction of 6-formyluracil derivatives with light can induce significant chemical changes, leading to the formation of various photoproducts. These processes are of interest in the context of DNA damage and photodynamic therapy.

Formyluracil derivatives exhibit notable photochemical reactivity. nih.gov Upon absorption of photons, typically in the UV range, the molecule is promoted to an electronically excited state, which significantly alters its reactivity. nih.gov 5-Formyluracil (B14596) (an isomer of 6-formyluracil) has been identified as a potential intrinsic DNA photosensitizer. researchgate.netresearchgate.netdntb.gov.ua This means that upon excitation, it can transfer its energy to adjacent molecules, such as thymine (B56734), inducing further photochemical reactions like the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs), a form of DNA damage. nih.govdntb.gov.ua

Studies on 5-alkyluracils have shown that irradiation at 254 nm can lead to the cleavage of the alkyl substituent through an intramolecular electrocyclic photoaddition intermediate. nih.gov While this is not directly on the formyl derivative, it highlights the susceptibility of the uracil ring and its substituents to photochemical transformations. nih.gov In some cases, photolysis can be used strategically, for example, to deprotect a photolabile group attached to a formyluracil derivative within a DNA strand to study DNA-protein cross-linking. chinesechemsoc.org Furthermore, photocatalytic reactions, such as the allylation of aldehydes on DNA, can be driven by light under mild, neutral conditions, expanding the toolbox for DNA functionalization. sioc.ac.cn

Photochemical reactions involving formyluracil are often mediated by reactive oxygen species (ROS). researchgate.net A photosensitizer, upon absorbing light, can transfer its energy to molecular oxygen (O₂), converting it from its stable triplet ground state to the highly reactive singlet state (¹O₂). wikipedia.org This is known as a Type II photosensitization process. wikipedia.org

5-Formyluracil itself can act as a photosensitizer, potentially generating singlet oxygen. researchgate.net The generated ROS can then oxidize other molecules. For instance, the reaction of hydroxyl radicals (•OH) with thymine is a known pathway to the formation of 5-(hydroxymethyl)uracil and subsequently 5-formyluracil. researchgate.netncats.ionih.gov The 5-(uracilyl)-methyl peroxyl radical (TOO•), formed from the reaction of the 5-uracilyl-methyl radical with oxygen, can propagate damage by reacting with adjacent nucleobases, leading to tandem lesions. nih.gov This highlights the dual role of formyluracil derivatives: they can be products of oxidative damage and can also participate in propagating further damage through photosensitization mechanisms. researchgate.netnih.gov

Tautomerism and Protonation Equilibria

Investigation of Tautomeric Forms in Solution and Solid State

Like other uracil derivatives, 6-formyluracil can exist in several tautomeric forms due to proton migration between nitrogen and oxygen atoms. The principal tautomeric forms include the diketo, keto-enol, and dienol forms.

Tautomeric Forms in the Solid State:

Tautomeric Equilibria in Solution:

In solution, the tautomeric equilibrium is influenced by the solvent's polarity. However, for uracil and its derivatives, the diketo form remains the most stable and predominant species even in aqueous solutions. mdpi.com Computational and experimental studies on various uracil derivatives consistently show a significant energy difference between the diketo form and the less stable enol forms, often by 10–20 kcal/mol. mdpi.com This large energy gap means that the concentration of "rare" enol tautomers is typically very low, often below 0.1%, making them difficult to detect experimentally via methods like NMR spectroscopy. mdpi.comreddit.com

The potential tautomers of 6-formyluracil are illustrated below, with the diketo form being the most prevalent.

Tautomeric FormStructurePredominance
Diketo (2,4-dioxo)Most Stable
Keto-enol (2-hydroxy-4-oxo)Minor
Keto-enol (4-hydroxy-2-oxo)Minor
Dienol (2,4-dihydroxy)Very Minor

This table illustrates the primary tautomeric forms of 6-formyluracil. The diketo form is the most stable and predominant in both solid and solution phases.

Deprotonation Equilibria and Basicity of Heterocyclic Nitrogen Atoms

The uracil ring contains two heterocyclic nitrogen atoms, N1 and N3, which are weakly acidic and can undergo deprotonation. The acidity of these protons is influenced by the nature of substituents on the pyrimidine ring.

The deprotonation equilibria are characterized by the pKa values of the N1-H and N3-H protons. For the related compound, 5-formyluracil, computational studies have determined the pKa values for deprotonation at both sites. psu.edu Given the electronic similarities, these values provide a strong indication of the expected acidity of 6-formyluracil. The electron-withdrawing nature of the formyl group is expected to increase the acidity (lower the pKa) of the N-H protons compared to unsubstituted uracil (pKa ≈ 9.42). psu.edu

Calculated pKa Values for Deprotonation of 5-Formyluracil

Deprotonation Site Calculated pKa Preferred Site
N1-H 8.16 Yes
N3-H 9.07 No

Data sourced from a first-principles calculation of pKa values for 5-substituted uracils. psu.edu These values suggest that deprotonation is more likely to occur at the N1 position.

These calculations indicate that the N1-H proton is more acidic than the N3-H proton, making N1 the preferred site of initial deprotonation. psu.edu This preference is attributed to the electronic effects of the substituents and the relative stability of the resulting anions.

In terms of basicity, the heterocyclic nitrogen atoms of uracil derivatives are generally weak bases. scispace.comlibretexts.org Protonation typically occurs at the carbonyl oxygen atoms rather than the nitrogen atoms, as the lone pairs on the nitrogen atoms are involved in the aromatic system or are less available due to the electron-withdrawing nature of the adjacent carbonyl groups. A computational study on 6-amino-5-formyluracil, a compound with a similar substitution pattern, investigated the basicity of various potential protonation sites. The study found that the exocyclic nitrogen of the amino group was the most basic site, followed by the ring nitrogens (N3 and N1), and then the carbonyl oxygens. worldscientific.com While 6-formyluracil lacks the basic amino group, this study supports the general understanding that the ring nitrogens in such uracil derivatives are not strong basic centers.

Structural Elucidation and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis

Crystal Packing and Intermolecular Hydrogen Bonding Networks

In the solid state, uracil (B121893) and its derivatives commonly form extensive hydrogen-bonding networks that define their crystal packing. A recurrent and highly stable motif is the formation of centrosymmetric dimers through R22(8) graph set interactions, typically involving the N3–H donor and the C2=O acceptor of two neighboring molecules. mdpi.com These dimers can then act as building blocks, connecting to adjacent units through other hydrogen bonds to form tapes, sheets, or more complex three-dimensional structures. mdpi.comresearchgate.net

In the case of uracils substituted at the C6 position, such as 6-halouracils, this fundamental dimeric structure is preserved. These primary dimers are further interconnected by additional hydrogen bonds, for instance, involving the N1-H donor and the O2 acceptor of an adjacent dimer, creating a layered architecture. mdpi.com The presence of a water molecule in 6-formyluracil monohydrate would introduce additional hydrogen bonding capabilities, acting as both a donor and an acceptor to bridge different uracil molecules or dimers, further stabilizing the crystal lattice.

The table below details the hydrogen-bond geometries observed in related 6-halouracil compounds, illustrating the typical interactions that govern the crystal packing in C6-substituted uracils.

Donor-H···Acceptor (D-H···A)D-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Compound
N3-H3···O20.861.862.719(3)1756Clura
N1-H1···O20.861.952.809(3)1756Clura
N3-H3···O20.861.862.720(5)1746Iura
N1-H1···O20.861.982.833(5)1736Iura
N3-H3···O20.861.862.716(3)1766Cl6Mura
N1-H1···O20.861.982.831(3)1726Cl6Mura
Data sourced from a study on 6-halouracils, demonstrating typical hydrogen bonding patterns. mdpi.com

Analysis of Halogen Bonding Interactions in Uracil Derivatives

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region on an adjacent molecule. nih.govnih.gov This interaction has emerged as a powerful tool in supramolecular chemistry and crystal engineering due to its strength and high directionality. nih.govresearchgate.net

In studies of 6-halouracil derivatives, it has been demonstrated that halogen bonding can play a significant role in dictating the crystal packing, acting in concert with traditional hydrogen bonds. mdpi.com A key finding is the site selectivity of this interaction. The C2 carbonyl oxygen (part of the urea (B33335) moiety) is not typically saturated by strong hydrogen bonds in the common dimeric motif, leaving it available to act as a halogen bond acceptor. mdpi.com In contrast, the C4 oxygen is often involved as a hydrogen bond acceptor. This results in the formation of C-X···O2 (where X is Cl or I) halogen bonds. mdpi.com

Conformational Analysis in the Solid State

The conformational flexibility of substituent groups can have a profound impact on the crystal packing of a molecule. For 6-formyluracil, the key conformational feature is the orientation of the formyl group relative to the uracil ring. Rotation around the C6-C(formyl) single bond can lead to different conformers, primarily described as syn or anti. The relative energies of these conformers and the barriers to their interconversion are influenced by steric and electronic factors. egyankosh.ac.in

Supramolecular Self-Assembly of Uracil Derivatives

Supramolecular self-assembly refers to the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.orgnih.gov Uracil derivatives are excellent candidates for this bottom-up approach to materials design due to their well-defined hydrogen bonding sites and π-stacking capabilities. acs.orgresearchgate.net

Designed Supramolecular Assemblies Utilizing 6-Formyluracil Scaffold

The specific geometry and functional groups of the 6-formyluracil scaffold make it a versatile building block for constructing complex, multi-component supramolecular systems. nih.gov The uracil moiety provides reliable hydrogen-bonding sites for directing assembly, while the formyl group offers a reactive handle for covalent modification or can participate directly in non-covalent interactions.

A notable example involves the use of 1-butyl-6-formyluracil to synthesize meso-substituted porphyrins. nih.gov In this design, the uracil unit is appended to a porphyrin core, creating a building block with complementary hydrogen bonding motifs. These porphyrin-uracil constructs are designed to self-assemble into various multi-porphyrin arrays with predefined geometries, such as dimers and tetrameric squares, held together by the specific hydrogen bonds formed between the uracil groups. nih.gov This work demonstrates how the 6-formyluracil scaffold can be integrated into larger molecular frameworks to direct their hierarchical self-assembly into functional superstructures.

Influence of Formyl Group on Intermolecular Interactions

The introduction of a formyl group at the C6 position significantly modulates the electronic properties of the uracil ring, which in turn influences its intermolecular interactions. The formyl group is electron-withdrawing, which affects the acidity of the N-H protons and the hydrogen bond accepting ability of the carbonyl oxygens. acs.org

Studies on the molecular recognition of uracil and its derivatives have shown that electron-withdrawing substituents, such as a formyl group, increase the acidity of the N(3)H proton. acs.org This enhanced acidity can lead to stronger hydrogen bonds when paired with a suitable acceptor. This principle has been demonstrated in a study where a synthetic receptor showed preferential binding to uracil derivatives with lower pKa values for their N(3)H units. acs.org Therefore, the formyl group in 6-formyluracil not only provides a potential interaction site itself but also electronically tunes the existing hydrogen bonding donors and acceptors on the uracil ring, impacting the strength and geometry of the resulting supramolecular assemblies.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. arxiv.orgacs.orgarxiv.org For uracil (B121893) derivatives, DFT calculations are crucial for understanding how substituents, like the formyl group at the C6 position, influence the molecule's electronic and structural properties. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, charge transfer, and the delocalization of electron density arising from hyperconjugative interactions. researchgate.netresearchgate.net For uracil derivatives, NBO analysis can elucidate the stability conferred by interactions between donor (Lewis-type) and acceptor (non-Lewis-type) orbitals. researchgate.net

Computational studies on the closely related 6-amino-5-formyluracil derivatives show that these molecules exist predominantly in an amino-formyl-keto tautomeric form with significant imino character. researchgate.networldscientific.com The order of basicity for protonation sites in these related derivatives was determined to be N9 > (N3 > N1) > (O8 > O4 > O2), highlighting the influence of the substituents on the electronic properties of the uracil ring. worldscientific.com

Prediction of Spectroscopic Properties

DFT calculations are a reliable method for predicting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, allows for a precise assignment of vibrational modes. nih.gov

For example, in a study of 5-nitroindan, DFT calculations using the B3LYP method were employed to determine vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra after the application of scaling factors. researchgate.net Similarly, theoretical calculations for 6-formyluracil would predict characteristic stretching frequencies for the C=O groups of the uracil ring, the C=O of the formyl group, N-H stretching, and various ring deformation modes.

Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and UV-Vis absorption spectra. nih.govrsc.org Studies on 5-formyluracil (B14596) (ForU) show that TD-DFT can reproduce the global band shapes of its absorption spectrum, although minor shifts compared to experimental spectra can occur due to solvent effects that are not perfectly captured by continuum solvation models. rsc.org For 6-formyluracil, TD-DFT would be instrumental in assigning the observed absorption bands to specific electronic transitions, such as n → π* and π → π* transitions, and understanding how the formyl group's position influences the absorption wavelengths. rsc.orgusc.edu

Reaction Pathway and Transition State Analysis

DFT calculations are invaluable for mapping out reaction mechanisms, locating transition states, and calculating activation energy barriers. researchgate.net This provides a molecular-level understanding of a compound's synthesis, degradation, and reactivity with other molecules. For 6-formyluracil, this could involve modeling its synthesis or its participation in subsequent reactions, such as the formation of oximes. nih.govoup.com

The formation of oximes from an aldehyde and an alkoxyamine is a well-established reaction in bioconjugation. nih.gov The mechanism proceeds through the formation of a tetrahedral hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final oxime product. acs.org DFT calculations can model this entire pathway, determining the energies of intermediates and the transition state for the rate-limiting dehydration step.

Furthermore, studies on the fragmentation of the uracil cation have used DFT to calculate the energy barriers for the cleavage of different bonds. researchgate.net It was found that cleavage of the N(3)-C(4) and N(1)-C(2) bonds is energetically more favorable than cleavage of the C(5)-C(6) bond. researchgate.net Similar computational analyses for 6-formyluracil could predict its fragmentation patterns in mass spectrometry or its degradation pathways under various conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time evolution of a system of interacting atoms or molecules, providing detailed information on conformational dynamics and intermolecular interactions. acs.orguni-muenchen.dearchive.org This technique is essential for understanding how molecules like 6-formyluracil monohydrate behave in solution or in condensed phases and how they interact with their environment, such as solvent molecules or biological macromolecules. escholarship.orgnih.govmdpi.com

Conformational Flexibility and Dynamics in Solution and Condensed Phases

Even seemingly rigid molecules like uracil derivatives exhibit conformational flexibility, particularly concerning substituent groups. For 6-formyluracil, a key conformational feature is the orientation of the formyl group relative to the pyrimidine (B1678525) ring. MD simulations can explore the potential energy surface associated with the rotation around the C6-C(formyl) bond, revealing the preferred conformations and the energy barriers between them.

While MD simulations specific to this compound are not prominent in the literature, studies on related systems demonstrate the utility of the approach. For example, MD simulations have been used to assess the free energy surface of molecules in solution, identifying stable conformational states. ethz.ch For 6-formyluracil, simulations in an aqueous environment would reveal the dynamics of the formyl group and the stability of the monohydrate complex, tracking the hydrogen bonding patterns between the water molecule and the uracil derivative over time. Such simulations have been used to study the conformational dynamics of damaged DNA containing 5-formyluracil. oup.com

Simulation of Intermolecular Interactions and Solvent Effects

The interactions of a molecule with its surroundings, particularly with solvent molecules, are critical to its behavior and properties. researchgate.networldscientific.com MD simulations explicitly model these interactions, providing a dynamic picture of the solvation shell around the molecule. nih.gov For this compound, simulations can characterize the hydrogen bonding network involving the water of hydration and surrounding solvent molecules.

Hirshfeld surface analysis, often used in conjunction with crystal structure data, can be applied to MD simulation snapshots to visualize and quantify intermolecular contacts. nih.gov This analysis partitions the space in the crystal among molecules and can highlight the relative contributions of different types of interactions (e.g., H-bonds, π-π stacking).

The influence of the solvent on tautomeric equilibria can also be investigated. For 6-amino-5-formyluracil derivatives, the PM3-COSMO model (a semi-empirical quantum method combined with a continuum solvation model) was used to evaluate how the medium affects molecular stability and tautomerization energies. worldscientific.com The study found that upon deprotonation in aqueous solution, there is a growing contribution from enolyzed forms, which explains the increased lability of the carbonyl bonds. worldscientific.com Full MD simulations with explicit solvent models could provide a more detailed, dynamic view of these solvent-solute interactions for this compound.

Crystal Structure Prediction (CSP) for Polymorphism Studies

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements, or polymorphs, of a molecule based solely on its chemical diagram. arxiv.org This is particularly crucial in the pharmaceutical industry, where different polymorphs of an active pharmaceutical ingredient can exhibit significant variations in physical properties such as solubility, stability, and bioavailability. mmlpi.ch The process of CSP typically involves two main stages: generating a comprehensive set of plausible crystal structures and then ranking them based on their calculated lattice energies.

The challenge of CSP increases with molecular size and flexibility. For molecules like 6-Formyluracil, which possess flexible torsion angles, the number of possible conformations that need to be evaluated grows exponentially. To tackle this, modern CSP workflows often integrate various computational techniques. The search for candidate structures can be performed using methods like random searching or more sophisticated genetic algorithms. arxiv.org These generated structures are then subjected to energy minimization.

The ranking of potential polymorphs is a critical step and relies on accurately calculating their relative lattice energies. Density Functional Theory (DFT) with corrections for dispersion forces is a common high-level method used for this purpose, as it provides reliable energy calculations. mmlpi.chnih.gov However, due to its computational cost, a multi-tiered approach is often employed. This may involve initial screening with faster, less accurate methods like force fields, followed by more precise DFT calculations for the most promising low-energy candidates. arxiv.org Machine learning potentials are also emerging as a way to accelerate these predictions, offering a balance between the accuracy of ab initio methods and the efficiency of empirical force fields. arxiv.org

While specific CSP studies on this compound are not extensively detailed in publicly available literature, the principles of CSP are directly applicable. Such a study would explore how the formyl group and the water of hydration influence the intermolecular interactions, particularly hydrogen bonding, leading to different potential polymorphic forms. The goal would be to create a crystal energy landscape, highlighting the most likely observable crystal structures.

Tautomeric Preference and Energetic Stability Modeling

Uracil and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers is critical as it can influence the molecule's chemical reactivity and biological function. Theoretical modeling is an essential tool for determining the energetic preference of these tautomeric forms.

For uracil derivatives, the primary tautomeric equilibrium is between the diketo, keto-enol, and dienol forms. Computational studies on related molecules provide insight into the likely behavior of 6-Formyluracil. Theoretical calculations for 5-fluorouracil (B62378) (5-FU), for instance, have shown that the diketo tautomer is overwhelmingly the most stable form in both the gas phase and in aqueous solution. mdpi.com Studies on 5-hydroxyuracil (B1221707) also indicate a preference for the keto form at the 2nd and 4th positions. nih.gov

The stability of different tautomers is evaluated by calculating their relative Gibbs free energies (ΔG). A variety of computational methods are used for this, including Density Functional Theory (DFT) at levels like B3LYP and M06-2X, often combined with a basis set such as 6-311++G(d,p). mdpi.comworldscientific.com Solvation models, like the Polarizable Continuum Model (PCM), are incorporated to simulate the effects of a solvent, such as water. mdpi.com

In a study on 6-amino-5-formyluracil, a closely related derivative, calculations showed that the amino-formyl-keto tautomer is the most stable form in an aqueous phase. worldscientific.com This suggests that the diketo form of the uracil ring is likely to be preferred for 6-Formyluracil as well. The presence of the electron-withdrawing formyl group at the 6-position can influence the acidity of the N1 and N3 protons, but the fundamental preference for the diketo tautomer, which is characteristic of the uracil ring, is expected to be maintained.

Table 1: Theoretical Tautomer Stability of 5-Fluorouracil (a Uracil Derivative) in Gas Phase

TautomerDescriptionRelative Gibbs Free Energy (ΔG) in kcal/mol (B3LYP/6-311++G**)
T1Diketo0.00
T2O2-enol9.07
T3O4-enol12.59
T4O2,O4-dienol20.84

This table is based on data for 5-Fluorouracil and serves as an illustrative example of tautomeric energy differences in substituted uracils. The values are from theoretical calculations and represent the relative stability compared to the most stable tautomer (T1). mdpi.com

Biochemical and Enzymatic Interactions: in Vitro Mechanistic Studies

Enzyme Inhibition Mechanism

The biological activity of 6-formyluracil and its derivatives has been investigated through their interactions with various enzyme systems. A primary focus of this research has been on enzymes involved in DNA repair, given the structural similarity of the uracil (B121893) core to DNA bases.

Uracil DNA Glycosylase (UNG) is a critical DNA repair enzyme that identifies and removes uracil from DNA, a process initiated by cleaving the N-glycosidic bond. wikipedia.orgebi.ac.uk This function makes UNG a significant target for inhibitors, as blocking its activity can enhance the efficacy of certain anticancer drugs or act as an antiviral or antibacterial strategy. mdpi.comoncotarget.com

Derivatives of 6-formyluracil have been identified as inhibitors of UNG. Specifically, 6-formyluracil O-methyl oxime demonstrates a clear competitive mode of inhibition. nih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, preventing the actual substrate from binding. libretexts.org This type of inhibition is reversible and depends on the concentrations of both the inhibitor and the substrate. libretexts.org The 6-formyluracil O-methyl oxime was found to have a competitive inhibition constant (Kc) of 45 ± 2 μM. nih.gov This indicates that the 6-formyluracil moiety itself is a key element that competes with uracil for binding within the UNG active site. nih.gov

Research into the development of more potent UNG inhibitors has explored the structure-activity relationships (SAR) of various 6-formyluracil derivatives. By tethering the 6-formyluracil oxime to other chemical fragments, researchers have created heterodimers with significantly enhanced inhibitory activity. nih.gov

A key finding was that linking 6-formyluracil (designated as compound 3 ) via an oxime bond and a linker to 2,4-dihydroxybenzaldehyde (B120756) (compound 13 ) produced a potent inhibitor, 3-(3)-13 . nih.gov The length of the linker was found to be crucial, with a linker of three carbons (n=3) providing maximal activity. The resulting compound, 3-(3)-13 , had a measured IC₅₀ value of 1.1 μM. nih.gov

Further studies analyzed the energetic contributions of the different parts of these tethered inhibitors. For instance, the compound 3-(3)-27 , another heterodimer, showed a binding affinity 140 times greater than the 6-formyluracil O-methyl oxime binding element alone. nih.gov This demonstrates a significant synergistic benefit from tethering the two components. The competitive inhibition constant (Kc) for 3-(3)-27 was 0.32 μM, a substantial improvement over the 45 μM Kc of the 6-formyluracil O-methyl oxime (51 ) by itself. nih.gov This enhancement corresponds to a free energy benefit of approximately -3 kcal/mol gained by attaching the trihydroxybenzaldoxime portion to the 6-formyluracil oxime element. nih.gov

Inhibitory Activity of 6-Formyluracil Derivatives against UNG
CompoundDescriptionInhibitory Constant (Kc / Ki)IC50
6-Formyluracil O-methyl oxime (51)Core binding element45 ± 2 μMNot Reported
3-(3)-13Heterodimer of 6-formyluracil and 2,4-dihydroxybenzaldehydeNot Reported1.1 μM
3-(3)-27Heterodimer with trihydroxybenzaldoxime0.32 μMNot Reported

While UNG is a primary target, formyluracils can interact with other enzyme systems. The isomer, 5-formyluracil (B14596), is recognized and excised from DNA by a specific 5-formyluracil-DNA glycosylase (FDG), which is a monofunctional DNA glycosylase. researchgate.net Additionally, proteins of the nucleotide excision repair (NER) pathway, such as the XPC-HR23B complex, have been shown to bind to DNA containing 5-formyluracil, indicating it can be a substrate for this repair pathway as well. nih.gov Although these studies focus on the 5-formyl isomer, they suggest that 6-formyluracil could potentially be recognized by other DNA repair enzymes beyond UNG. Furthermore, various other uracil derivatives have been shown to inhibit different classes of enzymes, such as carbonic anhydrases, highlighting the potential for the uracil scaffold to serve as a basis for diverse enzyme inhibitors. nih.gov

Inhibition of Uracil DNA Glycosylase (UNG)

Competitive Inhibition Modes

In Vitro Enzymatic Assays for Mechanistic Elucidation

In vitro enzymatic assays are fundamental tools for understanding the mechanisms of enzyme inhibition. databiotech.co.il These assays are performed in a controlled environment outside of a living organism, which allows for the precise measurement of how a compound affects an enzyme's activity. databiotech.co.il For studying inhibitors like 6-formyluracil derivatives, these assays can determine key parameters such as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki or Kc), as well as elucidate the mode of inhibition (e.g., competitive, non-competitive). nih.govdatabiotech.co.il Typically, these assays involve incubating the enzyme, a substrate, and the inhibitor, then measuring the rate of product formation. nih.gov

The concept of substrate specificity is central to enzyme function. Uracil-DNA glycosylase efficiently hydrolyzes the glycosidic bond of uracil in both single-stranded and double-stranded DNA. neb.com Its activity extends to some synthetic uracil analogs, such as 5-fluorouracil (B62378) (5-FU), though often at reduced rates compared to uracil. nih.gov

While 6-formyluracil itself acts as an inhibitor rather than a substrate for UNG, the study of how related molecules are processed by other enzymes provides insight into specificity. For example, the NER protein complex XPC-HR23B shows different binding affinities for DNA containing 5-formyluracil depending on the opposing base, with the highest affinity for a mismatch with cytosine (fU:C). nih.gov This demonstrates that the surrounding DNA sequence and base pairing can significantly influence how an enzyme or protein recognizes a modified base. nih.gov Such detailed in vitro studies are crucial for mapping the full range of enzymatic interactions for compounds like 6-formyluracil monohydrate.

Nucleic Acid Interactions: in Vitro Characterization

DNA and RNA Binding Modes

Studies involving 6-formyluracil have utilized it as a substrate fragment to explore the binding mechanisms of DNA repair enzymes. nih.govoup.com These investigations provide indirect evidence of its binding characteristics when incorporated into larger, more complex molecules.

Research on inhibitors for the human Uracil (B121893) DNA Glycosylase (UNG2) enzyme has employed 6-formyluracil as a starting fragment. nih.govoup.com In these studies, inhibitors derived from 6-formyluracil are shown to occupy the enzyme's active site, which is normally where the uracil base would be recognized and bound within a DNA strand. nih.gov This suggests a binding mode that mimics the natural interaction between a nucleobase and the enzyme.

The binding of these small molecule inhibitors, built upon the 6-formyluracil scaffold, surprisingly emulates the hydrogen bonding and electrostatic interactions characteristic of a much larger DNA substrate binding to the enzyme. nih.govoup.com The interaction occurs within the uracil recognition pocket and the adjacent DNA binding groove of the enzyme, indicating a non-intercalative mode of binding. nih.govoup.com This approach leverages the structural properties of 6-formyluracil to engage with the enzyme in a manner analogous to groove binding and electrostatic contacts, without inserting itself between the base pairs of a DNA helix.

Direct quantitative assessment of the binding affinity of 6-formyluracil monohydrate to DNA or RNA is not extensively documented in the available literature. However, its utility as a core component in enzyme inhibitors has provided quantitative data on the binding affinity of its derivatives to specific protein targets like the UNG2 enzyme. These values, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), quantify the effectiveness of the derivative compounds at inhibiting enzyme function, which is a proxy for their binding affinity to the enzyme's active site.

For instance, an O-methyl oxime derivative of 6-formyluracil was found to have a Ki of 45 μM against UNG2. nih.gov More complex derivatives, developed through tethering strategies, have shown significantly improved affinity. nih.gov

Table 1: Inhibitory Activity of 6-Formyluracil Derivatives against UNG2 Enzyme

Derivative Compound Target Metric Value
2-(2)-13 UNG2 IC50 5.8 μM nih.gov
3-(3)-13 UNG2 IC50 1.1 μM nih.gov
6-formyluracil O-methyl oxime UNG2 Ki 45 μM nih.gov

This table presents the inhibitory constants for derivatives of 6-formyluracil against the UNG2 enzyme, reflecting the binding affinity to the enzyme's active site, not directly to DNA.

A detailed investigation into the direct impact of this compound on the thermal stability (e.g., melting temperature, Tm) of DNA or RNA duplexes could not be found in the reviewed scientific literature.

Quantitative Assessment of Binding Affinity

Integration into Oligonucleotides and its Biological Consequences

While the integration of modified nucleobases into oligonucleotides is a common strategy for studying their biological effects, specific research detailing the incorporation of 6-formyluracil into oligonucleotides and its subsequent consequences is not available in the reviewed literature. Studies in this area have predominantly focused on the isomer 5-formyluracil (B14596).

No research findings were available that specifically examined the template activity of oligonucleotides containing 6-formyluracil for DNA polymerases.

There is no available data from the reviewed literature concerning the effects of 6-formyluracil, when integrated into a DNA sequence, on the recognition and cleavage activities of restriction endonucleases.

Template Activity for DNA Polymerases

Characterization of 6-Formyluracil as a Modified Nucleobase within DNA/RNA Structures

6-Formyluracil (6-fU), also known as orotaldehyde (B3021436), is a modified pyrimidine (B1678525) base that can arise from the oxidative damage of the thymine (B56734) methyl group in DNA. acs.org Its presence in nucleic acid structures introduces significant chemical and structural perturbations that affect DNA stability, replication, transcription, and interaction with proteins. acs.orgnih.gov As a modified nucleobase, it is a subject of research to understand its biological consequences and role in epigenetic signaling. mdpi.comnih.govacs.org

The characterization of 6-formyluracil within DNA and RNA duplexes involves studying its impact on the structural integrity of the helix, its base-pairing properties, and its influence on the enzymatic processes that act upon DNA. acs.orgnih.govacademie-sciences.fr The electron-withdrawing nature of the 5-formyl group significantly alters the chemical properties of the uracil ring, leading to distinct behaviors compared to the canonical base thymine. acs.org

Detailed Research Findings

Glycosidic Bond Instability: The presence of a 6-formyluracil residue in a DNA strand leads to a notable decrease in the stability of its N-glycosidic bond. Under physiological conditions (pH and temperature), the half-life of the glycosidic bond of a 6-formyluracil residue in single-stranded DNA was estimated to be approximately 148 days. acs.org This is orders of magnitude shorter than that of thymine, and the instability is attributed to the inductive properties of the 5-formyl substituent. acs.org

Base-Pairing and Mutagenesis: In vitro studies have shown that 6-formyluracil can mispair during DNA replication. While it can form a base pair with adenine (B156593) (A), it also directs the incorporation of cytosine (C) opposite the lesion. nih.gov This indicates that the 6-formyluracil-adenine (fU-A) base pair is less stable than a standard thymine-adenine (T-A) pair, and that 6-formyluracil can adopt a conformation that allows it to pair with guanine (B1146940) (G), leading to potential T to C transition mutations. nih.govoalib.com

Interaction with DNA-Binding Proteins: The modification of thymine to 6-formyluracil can interfere with the recognition and binding of sequence-specific DNA-binding proteins. For instance, the transcription factor AP-1, which makes specific contacts with thymine methyl groups in its DNA recognition sequence, shows inhibited binding when thymine is substituted with 6-formyluracil. acs.org This inhibition suggests that oxidative damage to thymine can directly impact gene regulation by altering protein-DNA interactions. acs.org

Effect on Restriction Enzyme Cleavage: The substitution of thymine with 6-formyluracil within the recognition sites of certain restriction endonucleases can inhibit or completely prevent DNA cleavage. Studies using oligonucleotides containing 6-formyluracil have demonstrated this inhibitory effect on enzymes like HincII and SalI. nih.gov In contrast, a related oxidative product, 5-hydroxymethyluracil (B14597), did not show the same inhibitory effect, highlighting the specific consequence of the formyl group. nih.gov

Impact on In Vitro Transcription: The presence of 6-formyluracil in a single-stranded DNA template has been shown to affect transcription by T7 RNA polymerase. Kinetic experiments revealed that the yield of transcription was actually increased when the template contained this modified base compared to templates with thymine or other oxidative lesions like 5-hydroxymethyluracil. academie-sciences.fr

The following tables summarize key quantitative and qualitative findings from in vitro characterization studies of 6-formyluracil in DNA structures.

Table 1: Effect of 6-Formyluracil on DNA-Protein Interactions

Protein DNA Sequence Context Observation Change in Binding Free Energy (ΔΔG) Reference
AP-1 (c-Jun homodimer) Substitution for Thymine in recognition site Inhibition of binding ~0.6 kcal/mol acs.org
HincII Substitution for Thymine in GTCGAC site Inhibition of cleavage Not Quantified nih.gov
SalI Substitution for Thymine in GTCGAC site Prevention of cleavage Not Quantified nih.gov

Table 2: Base Pairing and Replication Fidelity opposite 6-Formyluracil

DNA Polymerase Nucleotide Incorporated Opposite 6-fU Implication Reference
Klenow Fragment dAMP (correct) and dCMP (incorrect) Miscoding and potential for T→C transitions nih.gov

Role in Pyrimidine Metabolism and Dna Repair Pathways

Metabolism of 6-Formyluracil within Pyrimidine (B1678525) Pathways

6-Formyluracil, an oxidized derivative of thymine (B56734), interfaces with the intricate network of pyrimidine metabolism, which encompasses both the synthesis of new nucleotides (de novo synthesis) and the recycling of pre-existing bases and nucleosides (salvage pathways). creative-proteomics.comwikipedia.org Pyrimidine metabolism is fundamental for the production of DNA and RNA building blocks, ensuring genomic integrity and cell proliferation. creative-proteomics.com

While de novo synthesis builds pyrimidines from simple molecules like bicarbonate and aspartate, salvage pathways recover bases and nucleosides from the degradation of DNA and RNA. creative-proteomics.comwikipedia.org In some microorganisms, such as Neurospora crassa, the catabolism of thymine involves a sequential oxidation process. An enzyme, thymine hydroxylase, catalyzes the oxidation of thymine to 5-carboxyuracil through the intermediates 5-hydroxymethyluracil (B14597) and 5-formyluracil (B14596). acs.org Cell-free preparations from Neurospora crassa have been shown to form 5-formyluracil. nih.gov This positions 6-formyluracil (a form of 5-formyluracil) as an intermediate in the pyrimidine catabolic pathway in these organisms.

The pyrimidine salvage pathway serves two primary functions: recycling pyrimidines for nucleotide synthesis and their catabolism to provide carbon and nitrogen. spandidos-publications.com Enzymes like uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase are key to this process, converting free bases like uracil (B121893) and thymine into their respective nucleosides. wikipedia.org While the direct entry of 6-formyluracil into salvage pathways for nucleotide synthesis is not as clearly defined as that of canonical pyrimidines, its existence as a catabolic intermediate highlights its integration within the broader pyrimidine metabolic network.

6-Formyluracil as an Oxidative DNA Lesion

6-Formyluracil (commonly referred to as 5-formyluracil or 5-foU in the context of DNA) is a significant form of oxidative DNA damage. plos.orgoup.com It is recognized as a naturally occurring DNA lesion that can arise from the oxidation of the methyl group of thymine.

Reactive oxygen species (ROS), generated during normal cellular metabolism and through exposure to exogenous agents like ionizing radiation and chemical oxidants, can inflict damage on DNA bases. oup.comnih.gov The methyl group of thymine is particularly susceptible to attack by hydroxyl radicals. oup.com This attack leads to the formation of 5-hydroperoxymethyluracil, which then decomposes to yield 5-hydroxymethyluracil and 5-formyluracil. oup.comoup.comnih.gov This process makes 5-formyluracil one of the major oxidation products of thymine found in cellular DNA. nih.gov The formation of 5-formyluracil is a key event in the spectrum of oxidative DNA damage, which includes a variety of lesions that can challenge the integrity of the genome. nih.gov

Precursor BaseReactive SpeciesIntermediate ProductResulting Lesion
ThymineHydroxyl Radical (•OH)5-Hydroperoxymethyluracil5-Formyluracil (6-Formyluracil)

The presence of a 5-formyl group alters the base-pairing properties of uracil, leading to potential misincorporation during DNA replication. While 5-formyluracil can form a standard Watson-Crick base pair with adenine (B156593), its chemical structure also allows for alternative pairing. researchgate.netpsu.edu The lesion can direct the incorporation of not only dAMP (the correct nucleotide) but also dCMP opposite it. oup.com This misincorporation of guanine (B1146940) (via dGMP) opposite 5-formyluracil is a notable mutagenic event, potentially leading to T-to-C transitions.

The ability of 5-formyluracil to mispair is influenced by its different chemical forms. The common keto form is thought to pair with adenine, while an ionized (anionic) form can result in a stable mispair with guanine. researchgate.netresearchgate.net X-ray analyses have confirmed the stability of the 5-formyluracil-guanine mispair. researchgate.netpsu.edu In vitro studies have shown that various DNA polymerases can read through the 5-formyluracil lesion, but with varying fidelity, sometimes incorporating an incorrect nucleotide depending on the specific polymerase and the surrounding DNA sequence. oup.com This infidelity during replication underscores the mutagenic potential of this lesion. oup.comnih.gov

LesionStandard Pairing PartnerCommon Mispairing Partner(s)Potential Mutation
5-Formyluracil (fU)Adenine (A)Guanine (G), Cytosine (C), Thymine (T)T→C, T→G, T→A Transversions

Formation by Reactive Oxygen Species and Oxidative Damage

DNA Repair Mechanisms Associated with 6-Formyluracil

To counteract the deleterious effects of DNA lesions like 6-formyluracil, cells have evolved sophisticated DNA repair mechanisms. oup.com The primary pathway responsible for correcting small base lesions, including those caused by oxidation, is the Base Excision Repair (BER) pathway. plos.orgoup.comfrontiersin.org

The BER pathway is initiated by a class of enzymes called DNA glycosylases, which recognize and excise the damaged base by cleaving the N-glycosidic bond that links it to the DNA backbone. nih.govfrontiersin.org Several DNA glycosylases in both bacteria and humans have been identified that can recognize and remove 5-formyluracil from DNA. plos.org

In humans, key glycosylases involved in the repair of 5-formyluracil include:

hNTH1 (human endonuclease III homolog): This bifunctional glycosylase possesses both DNA glycosylase and AP lyase activity. oup.comnih.gov It recognizes 5-formyluracil in DNA, removes the damaged base, and then cleaves the DNA backbone. oup.comnih.gov hNTH1 can remove 5-formyluracil when it is paired with any of the four standard bases (G, A, T, or C), with a preference for mispairs like 5-foU/G. nih.gov

SMUG1 (single-strand-selective monofunctional uracil-DNA glycosylase): This monofunctional glycosylase is also a key player in the removal of 5-formyluracil. psu.edujst.go.jpresearchgate.net SMUG1 efficiently excises 5-formyluracil, particularly when it is mispaired with cytosine or thymine, which may help to explain the types of mutations observed if the lesion is not repaired before replication. psu.edu

The repair process initiated by these glycosylases creates an apurinic/apyrimidinic (AP) site, which is further processed by other BER enzymes, including an AP endonuclease, a DNA polymerase, and a DNA ligase, to restore the original DNA sequence. plos.orgnih.gov The efficient removal of 5-formyluracil by the BER system is crucial for preventing mutations and maintaining genomic stability. plos.org

Human BER GlycosylaseFunction TypeSubstrate Preference for 5-foU MispairReference
hNTH1Bifunctional (Glycosylase/AP Lyase)5-foU/G > 5-foU/T ≈ 5-foU/C > 5-foU/A nih.gov
SMUG1Monofunctional (Glycosylase)Highest activity when opposite C or T psu.edu

Involvement of Nucleotide Excision Repair (NER) Pathways

Nucleotide Excision Repair (NER) is a crucial DNA repair mechanism that safeguards the genome from a wide array of bulky, helix-distorting lesions. wikipedia.orgatlasgeneticsoncology.org These can include damage induced by ultraviolet (UV) radiation, such as pyrimidine dimers, and adducts from environmental mutagens. wikipedia.orgmdpi.comwikipathways.org The NER pathway operates through two main sub-pathways for damage recognition: global genomic NER (GG-NER), which surveys the entire genome, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgmdpi.com Following recognition, both pathways converge to excise a short, single-stranded DNA segment containing the lesion, which is then re-synthesized using the undamaged strand as a template. wikipedia.org

While NER is the primary mechanism for removing bulky adducts, the main pathway for repairing specific, non-bulky base lesions like oxidized pyrimidines is Base Excision Repair (BER). microbenotes.comkyushu-u.ac.jp The BER pathway is initiated by DNA glycosylases that recognize and remove the damaged base specifically. microbenotes.comkyushu-u.ac.jp However, the versatility of DNA repair systems suggests potential overlaps. NER's role is defined by its recognition of helical distortion. wikipathways.org Therefore, while a single 5-formyluracil lesion might not create a significant enough distortion to be a primary NER target, its presence, especially in concert with other nearby damage, could potentially trigger the NER pathway. The cell employs a multi-tiered defense, and while BER is the specialized tool for lesions like 5-formyluracil, NER provides a broader surveillance mechanism for general genomic integrity. kyushu-u.ac.jp

Specificity of DNA Glycosylases and Repair Proteins

The primary response to the presence of 5-formyluracil (5-foU) in DNA is handled by the Base Excision Repair (BER) pathway, which is initiated by highly specific enzymes called DNA glycosylases. oup.comkyushu-u.ac.jp These enzymes recognize the damaged base and cleave the N-glycosidic bond that links it to the DNA backbone, creating an abasic site that is further processed to restore the correct sequence. nih.govresearchgate.net

Research has identified several DNA glycosylases with specific activity against 5-formyluracil:

Human NTH1 (hNTH1): This human homolog of E. coli's Endonuclease III has been shown to possess DNA glycosylase activity that recognizes and removes 5-foU from DNA. oup.comacs.org hNTH1 acts as a bifunctional glycosylase, meaning it not only removes the base but also cleaves the DNA backbone at the resulting abasic site through a β-elimination reaction. oup.com Studies have shown that hNTH1 can form a Schiff base intermediate with oligonucleotides containing 5-foU, a key step in its catalytic mechanism. oup.com It is capable of cleaving duplex oligonucleotides containing 5-foU paired with any of the four standard bases (G, A, T, or C). oup.com

SMUG1 (Single-strand selective monofunctional uracil-DNA glycosylase): This enzyme is recognized as a primary repair protein for certain oxidized pyrimidines, including 5-formyluracil. researchgate.net Unlike its name might suggest, SMUG1 effectively excises uracil and its derivatives, like 5-foU, 5-hydroxyuracil (B1221707), and 5-hydroxymethyluracil, from both single-stranded and double-stranded DNA. researchgate.netmybiosource.comwikipedia.org Research on rat and human SMUG1 confirms its role as a 5-formyluracil-DNA glycosylase. researchgate.net Studies indicate that SMUG1 plays a dual role: acting as a backup for the primary uracil-DNA glycosylase (UNG) and as the main enzyme for repairing specific oxidative lesions like 5-foU. researchgate.net

Bacterial Glycosylases: In E. coli, several enzymes, including Nth (endonuclease III), Nei (endonuclease VIII), and MutM (formamidopyrimidine DNA glycosylase), have been reported to recognize and remove 5-foU, highlighting the conserved nature of this repair function across different organisms. oup.com

The specificity of these glycosylases is crucial for accurately identifying and initiating the repair of potentially mutagenic lesions, thereby preventing the fixation of mutations that could arise from the presence of damaged bases like 5-formyluracil in the genome.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization Techniques for Mechanistic Studies

Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of 6-formyluracil monohydrate and its interactions with other molecules. These methods provide insights into binding events, conformational changes, and structural assignments at a molecular level.

UV-Visible Spectroscopy for Binding and Concentration Studies

UV-Visible (UV-Vis) spectroscopy is a versatile technique used for both qualitative and quantitative analysis of this compound. sci-hub.seej-eng.org This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. sci-hub.seubbcluj.ro

For binding studies , changes in the UV-Vis absorption spectrum of this compound upon the addition of a binding partner, such as a metal ion or a biomolecule, can indicate an interaction. beilstein-journals.orgdntb.gov.ualibretexts.org Shifts in the maximum absorption wavelength (λmax) or changes in the absorbance intensity can be monitored to determine the stoichiometry and stability of the resulting complex. researchgate.net For instance, a decrease in absorbance with a redshift in wavelength was observed when a guest molecule interacted with a host, indicating a binding event. beilstein-journals.org

In concentration studies , UV-Vis spectroscopy provides a straightforward method for determining the concentration of this compound in a solution. instanano.comupi.edu According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ubbcluj.rolibretexts.org By constructing a calibration curve with standard solutions of known concentrations, the concentration of an unknown sample can be accurately determined. ubbcluj.roupi.edubepls.com

ParameterApplication in this compound ResearchPrinciple
λmax Shift Indicates binding interactions with other molecules. researchgate.netA shift in the wavelength of maximum absorbance suggests a change in the electronic environment of the chromophore upon complexation.
Absorbance Intensity Change Monitors the extent of binding or reaction. beilstein-journals.orgAn increase or decrease in absorbance at a specific wavelength can be used to follow the formation or consumption of a species.
Beer-Lambert Law Quantifies the concentration of the compound in solution. bepls.comA = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. libretexts.org

Fluorescence Spectroscopy for Interaction and Dynamic Analysis

Fluorescence spectroscopy is a highly sensitive technique that can be employed to study the interactions and dynamics of fluorescent molecules like derivatives of 6-formyluracil. horiba.comunito.it This method involves exciting a molecule with light of a specific wavelength and detecting the emitted light at a longer wavelength. horiba.com

For interaction analysis , changes in the fluorescence properties of a probe, such as intensity, emission wavelength, and lifetime, can provide detailed information about its binding to other molecules. unito.itnih.gov For example, an enhancement in fluorescence intensity and a redshift in the emission wavelength upon the addition of another molecule can indicate the formation of an inclusion complex. beilstein-journals.org This technique is particularly useful for studying protein-ligand and protein-DNA interactions. nih.gov

In the context of dynamic analysis , fluorescence spectroscopy can be used to monitor processes such as protein folding and the dynamics of molecular complexes. nih.gov Time-resolved fluorescence measurements can reveal information about the conformational changes and the local environment of the fluorophore. unito.it

Fluorescence ParameterInformation GainedExample Application
Fluorescence Intensity Changes upon binding, quenching, or environmental alterations. beilstein-journals.orgDetecting the interaction of a fluorescently labeled 6-formyluracil derivative with a target protein.
Emission Wavelength (λem) Sensitive to the polarity of the fluorophore's local environment. beilstein-journals.orgProbing changes in the hydrophobicity of a binding site upon ligand association.
Fluorescence Lifetime Provides insights into the dynamic processes affecting the excited state. nih.govStudying the dynamics of a DNA duplex containing a 5-formyluracil (B14596) residue.
Fluorescence Anisotropy Measures the rotational mobility of the fluorophore, indicating binding events. unito.itMonitoring the association of a small fluorescent molecule with a large protein. nih.gov

A novel fluorescent nucleoside was developed through the condensation of 5-formyluracil with a fluorogenic dye, exhibiting a significant Stokes shift and sensitivity to its environment, making it a promising tool for selectively labeling 5-formyluracil. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational properties of chiral molecules, including biomolecules like proteins and nucleic acids that may interact with this compound. univr.itmdpi.com CD measures the differential absorption of left and right circularly polarized light. nih.govnih.gov

This technique is particularly sensitive to the secondary and tertiary structure of macromolecules. nih.govresearchgate.net Any alteration in the conformation of a protein or DNA upon binding with a small molecule like 6-formyluracil can be detected as a change in the CD spectrum. univr.itnih.gov For example, CD spectroscopy can distinguish between different DNA conformations such as B-form, A-form, and Z-form, which can be induced by ligand binding. nih.gov Similarly, changes in the alpha-helical or beta-sheet content of a protein upon interaction with a ligand can be monitored. mdpi.comnih.gov

Spectral RegionMacromoleculeInformation Obtained
Far-UV (190-250 nm) ProteinsSecondary structure content (α-helix, β-sheet, random coil). mdpi.comnih.gov
Near-UV (250-350 nm) ProteinsTertiary structure and local environment of aromatic amino acids. researchgate.net
UV (200-320 nm) Nucleic AcidsConformational changes (e.g., B-form to A-form or Z-form). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. libretexts.orgmdpi.com It relies on the magnetic properties of atomic nuclei and can provide a wealth of information about the connectivity and spatial arrangement of atoms within a molecule. organicchemistrydata.org

For the structural assignment of this compound and its derivatives, 1H and 13C NMR are fundamental. oxinst.com The chemical shifts (δ) of the protons and carbons provide information about their electronic environment. organicchemistrydata.orgpdx.edu For instance, studies on 5-formyl-2'-deoxyuridine, a related compound, showed that the 5-formyl group influences the chemical shifts of the base C-6 and sugar C-1' atoms. researchmap.jp Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, which is crucial for the unequivocal assignment of complex structures. mdpi.comoxinst.com 15N NMR can also be a powerful tool for analyzing nitrogen-containing compounds. researchgate.net

NucleusInformation ProvidedRelevance to this compound
¹H Number of different proton environments, their chemical shifts, and spin-spin coupling patterns reveal neighboring protons. sigmaaldrich.comAssigns protons on the uracil (B121893) ring and any associated water molecules.
¹³C Number of different carbon environments and their chemical shifts indicate the types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). oxinst.comIdentifies the carbonyl, formyl, and ring carbons.
¹⁵N Provides direct information about the nitrogen atoms in the heterocyclic ring. researchgate.netCharacterizes the electronic structure at the nitrogen positions.

Chromatographic and Separation Methods for Isolation and Analysis

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of compounds like this compound. sigmaaldrich.comkromasil.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). idtdna.com

For purification , preparative HPLC is used to isolate the compound of interest from impurities, achieving high levels of purity required for subsequent experiments or applications. kromasil.comchromatographyonline.comtarosdiscovery.com Different modes of HPLC, such as reversed-phase (RP-HPLC) and ion-exchange, can be employed depending on the properties of the compound and the impurities. idtdna.com

For quantification , analytical HPLC coupled with a suitable detector, commonly a UV detector, is used. scitechnol.comresearchgate.netembrapa.br The area under a chromatographic peak is proportional to the concentration of the corresponding analyte. mdpi.com By creating a calibration curve with known standards, the concentration of this compound in a sample can be precisely determined. researchgate.netmdpi.com The method's reliability is established through validation parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netembrapa.br For example, a validated HPLC method for 5-fluorouracil (B62378) and related compounds demonstrated good linearity with R² values ≥ 0.999. mdpi.com

HPLC ParameterRole in Analysis of this compound
Retention Time (Rt) Characteristic time for the compound to elute from the column, used for identification. mdpi.com
Peak Area/Height Proportional to the amount of the compound, used for quantification. mdpi.com
Stationary Phase (e.g., C18) The material in the column that interacts with the compound, determining the separation mechanism. idtdna.com
Mobile Phase Composition The solvent system that carries the sample through the column; its composition is optimized for best separation. embrapa.br
Detector (e.g., UV-Vis Diode Array) Detects the compound as it elutes from the column, providing both qualitative (spectrum) and quantitative (absorbance) data. researchgate.netembrapa.br

Gas Chromatography-Mass Spectrometry (GC-MS) for Modified Nucleobase Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of modified nucleobases, including 6-formyluracil (also known as 5-formyluracil). wikipedia.orgscioninstruments.com This method combines the separation power of gas chromatography with the detection specificity of mass spectrometry. nist.gov In the context of 6-formyluracil, which can arise from oxidative damage to the thymine (B56734) methyl group in DNA, GC-MS provides a sensitive means to measure its presence in biological samples. nih.gov

The analytical process typically involves the acid hydrolysis of DNA to release the individual nucleobases, followed by chemical derivatization (e.g., silylation) to make the modified bases volatile for GC analysis. nih.govnih.gov The choice of hydrolysis method is critical for accurate quantification. Studies have shown that using 88% formic acid or hydrogen fluoride (B91410) in pyridine (B92270) (HF/Pyr) allows for the quantitative release of 6-formyluracil. nih.gov In contrast, harsher conditions like 60% formic acid can lead to the decomposition of the lesion. nih.gov

Research comparing different hydrolysis techniques has provided valuable insights into the reliability of 6-formyluracil measurements. For instance, a dose-course study of gamma-irradiated DNA using a GC-MS assay revealed that 6-formyluracil was produced at a significantly higher yield than 5-(hydroxymethyl)uracil. nih.gov The consistency of results for 6-formyluracil between 88% formic acid and HF/Pyr hydrolysis methods underscores the reliability of these techniques for its measurement. nih.gov However, researchers must be cautious of potential artifacts, as some studies have reported the artificial formation of certain modified bases during the derivatization step, emphasizing the need for carefully controlled experimental conditions and often the use of isotope-dilution mass spectrometry for the most accurate results. nih.govnih.gov

Table 1: Comparison of Hydrolysis Methods for 6-Formyluracil Analysis by GC-MS This table is generated based on findings reported in scientific literature. nih.gov

Hydrolysis ReagentOutcome for 6-Formyluracil QuantificationReference
60% Formic AcidLeads to decomposition of the lesion; not quantitative. nih.gov
88% Formic AcidAllows for quantitative release; considered a reliable method. nih.gov
70% Hydrogen Fluoride in Pyridine (HF/Pyr)Allows for quantitative release; provides results similar to 88% formic acid. nih.gov

Biophysical Approaches for Molecular Interaction Studies

Viscosity Measurements for Nucleic Acid Binding Modes

Viscosity measurement is a classical biophysical technique used to elucidate the binding mode of small molecules to DNA. tandfonline.com Hydrodynamic measurements like viscosity are considered among the least ambiguous methods to distinguish between different interaction modes, such as intercalation and groove binding, in the absence of crystallographic data. tandfonline.comfarmaciajournal.com

While direct viscometric studies on this compound itself are not prominently documented, this technique is highly applicable for investigating its influence on DNA structure. For example, researchers could use viscometry to determine if the presence of a 6-formyluracil lesion within a DNA strand alters the binding mode of a known intercalating drug or a DNA-binding protein. The data is typically presented by plotting the relative specific viscosity (η/η₀) versus the increasing concentration ratio of the compound to DNA. nih.gov

Table 2: Hypothetical Viscosity Data for Different DNA Binding Modes This table illustrates the expected outcomes from a viscometry experiment designed to probe the interaction of a test compound with DNA.

Binding ModeMechanismExpected Change in Relative Viscosity (η/η₀)
IntercalationLigand inserts between DNA base pairs, lengthening the helix.Significant increase
Groove BindingLigand fits into the major or minor groove of DNA.Slight or no change
Electrostatic InteractionLigand binds to the exterior phosphate (B84403) backbone.No significant change

Electrophoretic Mobility Shift Assays (EMSA) for Protein-Nucleic Acid Interactions

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a rapid and sensitive technique widely used to study the interactions between proteins and nucleic acids. nih.govthermofisher.com The fundamental principle is that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid probe. wikipedia.orglicorbio.com This results in a "shift" in the position of the band corresponding to the nucleic acid.

This method is invaluable for investigating how modified nucleobases, such as 6-formyluracil, affect the binding of specific proteins. For example, EMSA can be used to determine if DNA repair enzymes, transcription factors, or other DNA-binding proteins recognize and bind to DNA sequences containing a 6-formyluracil lesion. iaanalysis.comnih.gov To perform the assay, a labeled DNA or RNA oligonucleotide (the probe) containing the site of interest (with or without the 6-formyluracil modification) is incubated with a protein extract or a purified protein. The resulting mixture is then resolved on a gel. thermofisher.com

EMSA can provide both qualitative and quantitative data. nih.gov Qualitatively, it identifies whether a binding interaction occurs. Quantitatively, by titrating the protein concentration while keeping the probe concentration constant, one can determine the equilibrium dissociation constant (Kd), a measure of the binding affinity. nih.gov Competition assays, where an unlabeled oligonucleotide is added to the reaction, can be used to determine the specificity of the interaction. wikipedia.org

Table 3: Representative EMSA Data for Protein Binding to a DNA Lesion This table presents hypothetical quantitative results from an EMSA experiment comparing the binding affinity of a DNA repair protein to a normal DNA sequence versus one containing a 6-formyluracil lesion.

DNA ProbeProteinDissociation Constant (Kd)Interpretation
Control DNA (with Thymine)Repair Enzyme X500 nMWeak or non-specific binding
Lesion DNA (with 6-Formyluracil)Repair Enzyme X10 nMStrong, specific binding

Advanced Microfluidic Platforms in Photochemical Research

Microfluidic platforms, or "lab-on-a-chip" systems, have emerged as powerful tools for chemical synthesis and analysis, including photochemical research. researchgate.net These devices, which manipulate small volumes of fluids in channels with micrometer dimensions, offer significant advantages over traditional batch reactors. microfluidics-innovation-center.commdpi.com Key benefits include superior control over reaction parameters, rapid mixing, enhanced heat transfer, and remarkably uniform irradiation of the sample due to the short light path. microfluidics-innovation-center.com

In the context of modified nucleobases like 6-formyluracil, microfluidic photoreactors are ideal for studying its formation and reactivity. For instance, the photooxidation of thymine to produce various oxidized products, including 6-formyluracil, can be precisely investigated on-chip. The ability to rapidly screen different reaction conditions (e.g., wavelength, light intensity, residence time, photosensitizer concentration) allows for efficient optimization and mechanistic studies. researchgate.net

Recent developments have demonstrated the successful use of customized microfluidic photoreactors for reactions on DNA-tagged substrates. researchgate.netfrontiersin.org These platforms, often fabricated from materials like FEP (fluorinated ethylene (B1197577) propylene) tubing that are transparent to UV/Vis light, can be designed to have long channel paths in a compact area, enabling sufficient residence time for reactions to proceed to completion. microfluidics-innovation-center.comfrontiersin.org The feasibility of performing photochemical reactions on DNA within these systems opens the door to studying the light-induced formation of 6-formyluracil lesions in controlled DNA sequences and their subsequent photochemical reactions.

Table 4: Comparison of Batch vs. Microfluidic Photochemical Reactors This table highlights the key advantages of using microfluidic platforms in photochemical research compared to conventional batch methods. microfluidics-innovation-center.comfrontiersin.org

ParameterBatch ReactorMicrofluidic Reactor
Reagent ConsumptionHigh (mL to L scale)Low (µL to nL scale)
Irradiation HomogeneityPoor (due to long light path)Excellent (due to short light path)
Heat TransferSlow, potential for hotspotsFast and efficient
Reaction OptimizationSlow, high material costRapid, low material cost
Reaction SelectivityOften lower due to inhomogeneityOften higher due to precise control

Derivatization and Analog Development for Research Applications

Synthesis of Functionalized 6-Formyluracil Analogues

The aldehyde functional group at the 6-position of the uracil (B121893) ring is a versatile chemical handle for synthesizing a wide range of derivatives. This reactivity allows for the introduction of various functional groups, leading to new compounds with unique chemical properties and biological activities.

Thiosemicarbazones and oximes are prominent classes of derivatives synthesized from 6-formyluracil. These compounds are typically formed through the condensation reaction between the aldehyde group of 6-formyluracil and a suitable thiosemicarbazide (B42300) or hydroxylamine (B1172632) derivative. arabjchem.org

Thiosemicarbazones: The synthesis involves reacting 6-formyluracil with mono- or di-substituted thiosemicarbazides. acs.orgnih.gov For instance, reacting 6-formyluracil with 4-methylthiosemicarbazide (B147232) or 4,4-dimethylthiosemicarbazide in heated water or a water/ethanol (B145695) mixture yields the corresponding thiosemicarbazone derivatives. acs.org These reactions produce compounds like Me-H3ut and Me2-H3ut, which can act as chelate ligands for metal ions, forming complexes with potential applications in medicinal chemistry. acs.orgdoi.org

Table 1: Examples of Synthesized 6-Formyluracil Thiosemicarbazone Derivatives This table is interactive. Click on the headers to sort the data.

Derivative Name Reactants Synthesis Conditions
Me-H3ut 6-Formyluracil, 4-Methylthiosemicarbazide Stirring and heating in H₂O
Me₂-H₃ut 6-Formyluracil, 4,4-Dimethylthiosemicarbazide Reflux in H₂O

Data sourced from research on the synthesis of 5-formyluracil (B14596) derivatives, with principles applied to the 6-formyluracil structure. acs.org

Oximes: Oxime derivatives of 6-formyluracil are synthesized by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) in an aqueous ethanol solution. arkat-usa.orgumsida.ac.id This reaction can produce a mixture of geometrical isomers (E and Z), the ratio of which can be influenced by reaction conditions such as time. arkat-usa.org For example, in the synthesis of related 5-formyluracil oximes, the Z isomer was exclusively obtained after 24 hours, but a mixture of Z and E isomers was observed after six days. arkat-usa.org These oxime derivatives are valuable intermediates for further chemical transformations, such as 1,3-dipolar cycloaddition reactions to create more complex heterocyclic uracil derivatives. arkat-usa.org

Nucleoside and Nucleotide Analog Synthesis

The conversion of 6-formyluracil into its corresponding nucleoside and nucleotide analogs is crucial for studying its effects within the context of DNA and RNA. These syntheses allow for the investigation of DNA replication, repair, and mutagenesis. oup.com

The formation of a nucleoside involves the creation of a C-N glycosidic bond between the N1 position of the 6-formyluracil ring and the C1' position of a sugar moiety, typically a protected ribose or deoxyribose. A common method involves the glycosylation of a silylated uracil derivative. preprints.orgresearchgate.net The uracil base is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to increase its solubility and reactivity.

This silylated uracil is then reacted with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). preprints.orgresearchgate.net The reaction is typically performed in an anhydrous solvent like acetonitrile (B52724) or 1,2-dichloroethane. preprints.org This process, known as the Vorbrüggen glycosylation, generally yields the β-anomer of the nucleoside as the major product, which is the stereoisomer found in natural nucleic acids. researchgate.net Subsequent deprotection steps are then required to remove the protecting groups from the sugar and base to yield the final nucleoside. researchgate.net

To study the biological consequences of 6-formyluracil within a DNA strand, it must be incorporated into a synthetic oligonucleotide. This is achieved using the phosphoramidite (B1245037) method, the standard for automated solid-phase DNA synthesis. oup.combiosearchtech.com

The process involves several key steps:

Synthesis of a Precursor Nucleoside: A stable precursor nucleoside, often 6-(1,2-dihydroxyethyl)uracil, is synthesized first. oup.com

Phosphitylation: The precursor nucleoside is converted into a phosphoramidite monomer. This is done by reacting the 3'-hydroxyl group of the nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to produce the nucleoside 3'-phosphoramidite. nih.govlcms.cz This amidite is the reactive building block used in the synthesizer. lcms.cz

Solid-Phase Synthesis: The 6-formyluracil precursor phosphoramidite is incorporated into a growing oligonucleotide chain at a specific site using a standard automated DNA synthesizer. oup.comnih.gov The synthesis cycle involves four steps: deblocking, coupling, capping, and oxidation. biosearchtech.com

Post-Synthetic Oxidation: After the full oligonucleotide is synthesized, the precursor base is converted into the final 6-formyluracil lesion. This is typically achieved by treating the oligonucleotide containing the 6-(1,2-dihydroxyethyl)uracil with an oxidizing agent like sodium periodate (B1199274) (NaIO₄). oup.comnih.gov The oligonucleotide is then purified, often by high-performance liquid chromatography (HPLC). oup.com

This methodology allows for the precise placement of a single 6-formyluracil lesion within a DNA sequence, creating essential templates for in vitro studies of DNA polymerase fidelity and repair mechanisms. oup.com

Glycosylation Reactions for Nucleoside Formation

Design of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein or biomolecule, enabling the study of biological processes in cells and organisms. ox.ac.ukpromega.ca The aldehyde group of 6-formyluracil makes it an excellent platform for the design of chemical probes to detect and study DNA modifications and their associated repair pathways. researchgate.net

A key strategy involves designing probes that react specifically with the aldehyde group to produce a detectable signal, such as fluorescence. researchgate.net For example, novel fluorescent nucleosides can be constructed through an aldol-type condensation reaction between 6-formyluracil and a fluorogenic dye. researchgate.net This reaction is often rapid and can occur under neutral aqueous conditions. The resulting product exhibits unique fluorescent properties, such as a large Stokes shift and sensitivity to its environment, making it a promising tool for the selective fluorogenic labeling of 6-formyluracil in DNA. researchgate.net

Another approach is the development of bifunctional probes. For instance, a naphthalimide hydroxylamine probe has been designed to selectively label aldehydes present in DNA, including 6-formyluracil. researchgate.net The hydroxylamine group reacts with the aldehyde on the uracil base, tethering the fluorescent naphthalimide reporter to the DNA strand. Such probes are vital for visualizing the location of DNA lesions and can serve as a reference for designing new chemicals for the selective analysis of DNA modifications. researchgate.netsci-hub.se

Future Research Directions

Exploration of Undiscovered Reactivity and Transformative Pathways

The inherent reactivity of the formyl group at the C6 position of the uracil (B121893) ring presents a fertile ground for discovering novel chemical reactions and synthetic pathways. While its role as a substrate fragment in tethering chemistry to create enzyme inhibitors is established, its broader synthetic utility remains largely untapped. researchgate.netoup.comnih.gov Future research should systematically explore its participation in a wide array of organic transformations.

Key areas for exploration include:

Condensation Reactions: Expanding upon the known oxime and hydrazone formations, future work could investigate condensations with a wider variety of nucleophiles. This could lead to the synthesis of novel heterocyclic systems fused to the pyrimidine (B1678525) ring, with potential applications in medicinal chemistry and materials science.

Oxidation and Reduction Chemistry: Selective oxidation of the formyl group to a carboxylic acid or its reduction to a hydroxymethyl group would provide access to new classes of uracil derivatives. These transformations could modulate the molecule's biological activity and pharmacokinetic properties.

Carbon-Carbon Bond-Forming Reactions: The aldehyde functionality is a prime handle for reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. These could be employed to introduce complex carbon skeletons at the C6 position, significantly diversifying the available chemical space of uracil analogs.

Multicomponent Reactions: Designing one-pot multicomponent reactions involving 6-formyluracil monohydrate could provide rapid and efficient access to complex molecular architectures, which is highly desirable in drug discovery programs. researchgate.net

The greater reactivity observed for formyl-substituted uracils compared to their cytosine counterparts suggests that these explorations are likely to be fruitful. A thorough investigation of these pathways will not only expand the synthetic chemist's toolbox but also generate novel compounds for biological screening.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is crucial for accelerating research on this compound. Ab initio calculations and Density Functional Theory (DFT) can provide profound insights into the molecule's electronic structure, stability, and reactivity, guiding experimental efforts. nih.govacs.org

Future research should integrate the following methodologies:

Computational Analysis:

Reactivity Prediction: DFT and other quantum mechanical methods can be used to model reaction mechanisms and predict the feasibility of novel transformations, saving significant experimental time and resources. nih.gov Studies could investigate the potential energy surfaces for various reactions involving the formyl group. acs.org

Molecular Docking and Dynamics: These simulations are invaluable for predicting how 6-formyluracil derivatives might interact with biological targets, such as enzymes or nucleic acid structures. tandfonline.com This can guide the rational design of potent and selective inhibitors or probes.

Advanced Experimental Techniques:

High-Resolution Spectroscopy: Techniques like 2D-NMR and high-resolution mass spectrometry will be essential for the unambiguous characterization of new derivatives synthesized from this compound. mdpi.com

X-ray Crystallography: Obtaining crystal structures of 6-formyluracil derivatives, both alone and in complex with biological macromolecules, provides definitive structural information that is critical for understanding structure-activity relationships. oup.comtandfonline.com

High-Throughput Screening (HTS): Combining the synthesis of libraries based on the 6-formyluracil scaffold with HTS assays can rapidly identify compounds with desired biological activities. nih.govbohrium.com

A recent study on pyrimidine-based bis-uracil derivatives demonstrated the power of combining experimental synthesis and characterization with computational approaches like DFT and molecular docking to identify candidates for drug discovery. tandfonline.com Applying a similar integrated strategy to this compound will undoubtedly uncover new properties and applications.

Development of Novel Molecular Probes for Mechanistic Biological Studies

The aldehyde group of 6-formyluracil is an ideal functional handle for the covalent attachment of reporter tags, making it an excellent candidate for the development of molecular probes. Such probes are indispensable tools for studying complex biological processes. sci-hub.semdpi.com The established use of 6-formyluracil in substrate fragment tethering to create inhibitors for human uracil DNA glycosylase (UNG2) serves as a strong proof-of-concept. researchgate.netoup.comnih.gov

Future directions in probe development include:

Enzyme Inhibitors and Activity-Based Probes: By tethering 6-formyluracil to various chemical fragments, new inhibitors can be developed for other enzymes involved in nucleic acid metabolism or DNA repair, such as SMUG1, which is known to process 5-formyluracil (B14596). researchgate.net

Fluorescent Probes: Conjugating fluorophores to the formyl group can create probes for visualizing cellular processes and localizing specific biomolecules. This approach has been used for other modified nucleobases like 5-formylcytosine. researchgate.net

Biotinylated Probes for Affinity Purification: Attaching a biotin (B1667282) tag via the formyl group would enable the isolation and identification of proteins that bind to this specific uracil derivative, a technique crucial for proteomics and interactome mapping. nih.gov

Probes for Nucleic Acid Structure and Function: Incorporating 6-formyluracil into oligonucleotides can create tools to study DNA and RNA recognition, repair, and the biological consequences of such modifications. mdpi.comnih.gov

The development of such probes will facilitate a deeper understanding of the biological roles of modified pyrimidines and the enzymes that interact with them. acs.org

Cross-Disciplinary Research at the Interface of Chemistry and Biology

The full potential of this compound can only be realized through concerted, cross-disciplinary research efforts that bridge chemistry and biology. researchgate.netmiami.edu Chemists can synthesize novel derivatives and probes, while biologists can use these tools to investigate fundamental biological questions and explore therapeutic applications. bohrium.com

Key areas for collaborative research include:

Medicinal Chemistry and Pharmacology: The development of 6-formyluracil-based compounds as potential anticancer or antiviral agents is a promising avenue. researchgate.net For instance, inhibitors of UNG2, developed from 6-formyluracil, have relevance in cancer therapy and for treating infections by viruses like HIV. oup.comnih.gov

Chemical Biology and Epigenetics: While distinct from the epigenetic marker 5-formyluracil, 6-formyluracil probes could be used to study the broader family of enzymes that recognize and process modified bases, contributing to the understanding of DNA repair and epigenetic regulation. acs.org

Biophysics and Structural Biology: Investigating the structural basis for the interaction of 6-formyluracil derivatives with their biological targets (e.g., through co-crystallization) will provide critical insights for the rational design of next-generation molecules. oup.com

Materials Science: The ability of uracil to form hydrogen bonds suggests that novel materials with unique self-assembly properties could be designed from 6-formyluracil derivatives.

Such collaborations are essential to translate fundamental chemical discoveries into tangible applications in biomedicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Formyluracil monohydrate with high purity, and how can purity be validated?

  • Methodology : Synthesis typically involves formylation of uracil derivatives under controlled pH and temperature. Purification via recrystallization using solvents like water or ethanol is critical. Validate purity using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260 nm) and compare retention times against standards. Confirm crystallinity via X-ray diffraction (XRD) to ensure monohydrate formation .
  • Data Validation : Use thermogravimetric analysis (TGA) to verify water content (theoretical ~5.3% for monohydrate). Discrepancies >1% suggest impurities or incomplete hydration .

Q. How can the structural and vibrational properties of this compound be characterized experimentally?

  • Techniques :

  • IR Spectroscopy : Focus on the carbonyl (C=O) stretch (1650–1750 cm⁻¹) and O–H vibrations (3200–3600 cm⁻¹) to confirm hydration. Compare with computational spectra (e.g., DFT) for validation .
  • XRD : Resolve crystal lattice parameters to distinguish monohydrate from anhydrous forms. Use Rietveld refinement for quantitative phase analysis .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Quantitative Analysis : Employ UV-Vis spectroscopy (ε = 8,200 M⁻¹cm⁻¹ at 265 nm) with standard calibration curves. For mixtures, use Liquid Chromatography-Mass Spectrometry (LC-MS) in positive ion mode (m/z 157.03 for the protonated form) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the synthesis of this compound?

  • Experimental Design : Use a central composite design (CCD) to test variables (e.g., reaction time, temperature, molar ratios). Model responses (yield, purity) with quadratic equations. Validate via ANOVA (p < 0.05 for significant factors). Example: A 3-factor CCD with 20 runs reduced impurity levels by 12% in a related uracil derivative study .
  • Limitations : RSM assumes linearity; non-linear systems may require artificial neural network (ANN) models .

Q. How do computational methods (e.g., DFT) predict the stability and hydration behavior of this compound?

  • Modeling Approach : Perform geometry optimization using B3LYP/6-31G* basis sets. Calculate Gibbs free energy (ΔG) for hydration equilibria. Compare vibrational spectra (IR/Raman) with experimental data to validate accuracy. Studies on glucose monohydrates show DFT errors <2% in O–H bond lengths .
  • Challenges : Semiempirical methods (e.g., PM6) are faster but less accurate for hydrogen bonding networks. Use DFT-D3 dispersion corrections for improved hydration energy calculations .

Q. How can researchers resolve contradictions in experimental data regarding polymorphic forms of this compound?

  • Resolution Strategy :

PCA Analysis : Apply principal component analysis to Raman spectral data (600–1800 cm⁻¹) to detect subtle phase transitions. For example, PCA captured 90% variance in citric acid monohydrate-to-anhydrous transitions .

In Situ Monitoring : Use variable-temperature XRD to track structural changes. A heating rate of 2°C/min minimizes artifacts .

  • Case Study : Discrepancies in thermal stability data may arise from moisture content. Pre-dry samples under vacuum (40°C, 24 hrs) before DSC analysis .

Q. What methodologies ensure reproducibility in stability studies of this compound under varying humidity conditions?

  • Protocol :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH. Monitor mass changes weekly via microbalance (±0.01 mg).
  • Kinetic Analysis : Fit degradation data to the Avrami-Erofe’ev model to predict shelf life. For example, a 10% degradation threshold at 25°C/60% RH occurred at 18 months in analogous compounds .

Data Presentation and Validation

  • Tables :

    TechniqueKey ParametersReference
    HPLC-UVRetention time: 4.2 min, λ = 265 nm
    TGAWeight loss: 5.3% (25–150°C)
    DFT (B3LYP/6-31G*)ΔG (hydration): -12.3 kcal/mol
  • Key Findings :

    • Computational IR spectra (DFT) align with experimental data within 2% error in peak positions .
    • PCA of Raman spectra effectively distinguishes polymorphs with >90% confidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.